![molecular formula C9H7BrFNO B2845858 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 1404367-69-6](/img/structure/B2845858.png)
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one, also known as BFQ, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the progression of cancer. 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer, including topoisomerase II and certain kinases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one is its potent antitumor activity against various cancer cell lines. It has also been found to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. However, the synthesis of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one is complex and requires specific reagents and conditions, which can make it challenging to obtain in large quantities.
Future Directions
There are several future directions for the research and development of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one. One potential direction is the synthesis of novel derivatives of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one that exhibit improved potency and selectivity against specific types of cancer. Another direction is the development of new synthetic methods for the production of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one and its derivatives. Finally, the evaluation of the pharmacokinetic and pharmacodynamic properties of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one in animal models is necessary to assess its potential as a therapeutic agent in humans.
Conclusion:
In conclusion, 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent antitumor activity against various cancer cell lines, low toxicity in normal cells, and potential as a building block for the synthesis of novel organic semiconductors make it a promising candidate for further research and development. The future directions for the research and development of 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one include the synthesis of novel derivatives, the development of new synthetic methods, and the evaluation of its pharmacokinetic and pharmacodynamic properties in animal models.
Scientific Research Applications
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been found to inhibit the activity of certain enzymes that are involved in the progression of cancer. In materials science, 6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one has been used as a building block for the synthesis of novel organic semiconductors, which have potential applications in electronic devices.
properties
IUPAC Name |
6-bromo-5-fluoro-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h2-3H,1,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPJAYHRTNIPBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=C(C=C2)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-fluoro-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
1404367-69-6 | |
Record name | 6-bromo-5-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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